molecular formula C11H14O2S B13536909 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one

Cat. No.: B13536909
M. Wt: 210.29 g/mol
InChI Key: VDMXXYMQQABAQV-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a methoxyethyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one typically involves the reaction of 2-methoxyethanethiol with a phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyethyl)thio)-1H-benzimidazole
  • 2-((2-Methoxyethyl)thio)-1H-indole

Uniqueness

2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C11H14O2S/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

VDMXXYMQQABAQV-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)C1=CC=CC=C1

Origin of Product

United States

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